N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14811786
InChI: InChI=1S/C16H23N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h5,13H,2-4,6-10H2,1H3,(H,17,20)(H,18,19)
SMILES:
Molecular Formula: C16H23N3OS
Molecular Weight: 305.4 g/mol

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14811786

Molecular Formula: C16H23N3OS

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C16H23N3OS
Molecular Weight 305.4 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H23N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h5,13H,2-4,6-10H2,1H3,(H,17,20)(H,18,19)
Standard InChI Key ZBHRFCYYRCIFMY-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CCCCC3

Introduction

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. It features a thiazole ring, a cyclohexene moiety, and a cyclopropylamino group, which contribute to its complex structure and potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural characteristics that may confer antimicrobial and anti-inflammatory properties.

Molecular Formula and Weight

  • Molecular Formula: C16H23N3OS

  • Molecular Weight: Approximately 305.4 g/mol

Synthesis

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide involves a multi-step process. The synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound modulates their activity, leading to alterations in biological pathways. This interaction is crucial for its potential therapeutic effects, which are still under investigation.

Potential Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents. Its derivatives could be explored for use as therapeutic agents due to their structural characteristics that may confer biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator